molecular formula C17H12O8 B1220980 (3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione

(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione

Cat. No.: B1220980
M. Wt: 344.3 g/mol
InChI Key: LINLJHREPZSLCI-NINDDNLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate ring systems and potential biological activities. The compound’s molecular formula is C₁₇H₁₂O₈, and it has a molecular weight of approximately 344.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves multiple steps, including the formation of the oxireno and furo ring systems. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as cyclization, oxidation, and methoxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The industrial process also focuses on minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is unique due to its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

IUPAC Name

(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione

InChI

InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13?,16+,17+/m1/s1

InChI Key

LINLJHREPZSLCI-NINDDNLESA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5[C@H](O[C@H]6C5O6)OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Synonyms

AFG1 9,10-epoxide
aflatoxin G1 9,10-epoxide

Origin of Product

United States

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